molecular formula C21H17ClF3NO2 B12463563 2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12463563
M. Wt: 407.8 g/mol
InChI Key: UZVJZEBIAJGTMG-UHFFFAOYSA-N
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Description

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a hexahydroisoindole core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its hexahydroisoindole core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H17ClF3NO2

Molecular Weight

407.8 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C21H17ClF3NO2/c22-17-9-7-14(21(23,24)25)11-18(17)26-19(27)15-8-6-13(10-16(15)20(26)28)12-4-2-1-3-5-12/h1-5,7,9,11,13,15-16H,6,8,10H2

InChI Key

UZVJZEBIAJGTMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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